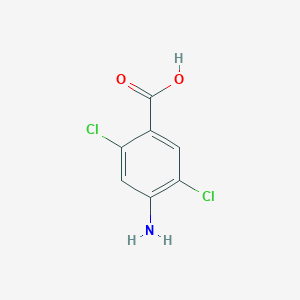

4-Amino-2,5-dichlorobenzoic acid

Description

Significance of Aminodichlorobenzoic Acid Derivatives in Organic Synthesis

Aminodichlorobenzoic acid derivatives are a class of compounds that hold considerable importance in the field of organic synthesis. These molecules serve as versatile building blocks for the creation of more complex chemical structures. Their utility stems from the presence of multiple reactive sites: the amino group, the carboxylic acid group, and the chlorine atoms attached to the benzene (B151609) ring. These functional groups can be selectively modified through various chemical reactions, allowing for the construction of a diverse array of molecules.

One of the key applications of aminodichlorobenzoic acid derivatives is in the synthesis of pharmaceuticals and biologically active compounds. For instance, certain derivatives have shown potential as antimicrobial agents. chemicalbook.com The structural framework provided by the aminodichlorobenzoic acid core can be elaborated to produce molecules that interact with specific biological targets.

Furthermore, these derivatives are valuable in the development of new materials and agrochemicals. The presence of chlorine atoms can enhance the stability and lipophilicity of the resulting compounds, properties that are often desirable in these applications. The amino and carboxylic acid groups provide handles for polymerization or for attachment to other molecular scaffolds.

The reactivity of the carboxylic acid group allows for the formation of esters, amides, and other acyl derivatives. msu.edupulsus.com These transformations are fundamental in organic synthesis and are often employed in the construction of larger, more intricate molecules. msu.edu For example, the reaction of a carboxylic acid with an amine in the presence of a coupling agent is a common method for forming an amide bond, a key linkage in many biologically important molecules, including peptides. pulsus.comsigmaaldrich.comnih.gov

Overview of Structural Isomers and Their Chemical Distinctions

The chemical properties and reactivity of aminodichlorobenzoic acids are highly dependent on the specific arrangement of the amino, chloro, and carboxylic acid groups on the benzene ring. This leads to a number of structural isomers, each with its own unique characteristics. For example, in addition to 4-amino-2,5-dichlorobenzoic acid, other isomers include 3-amino-2,5-dichlorobenzoic acid and 4-amino-3,5-dichlorobenzoic acid.

The position of the substituents influences the electronic environment of the benzene ring, which in turn affects the acidity of the carboxylic acid, the basicity of the amino group, and the reactivity of the molecule in various chemical reactions. For instance, the relative positions of the electron-withdrawing chlorine atoms and the electron-donating amino group can significantly alter the pKa of the carboxylic acid.

A comparison of the isomers of dichlorobenzoic acid reveals these differences. For example, 2-chlorobenzoic acid is a stronger acid than its other isomers. wikipedia.org The chlorination of benzoic acid can lead to the formation of different isomers, such as 3,4-dichlorobenzoic acid and 2,5-dichlorobenzoic acid. zenodo.org

The synthesis of a specific isomer often requires a carefully designed synthetic route. For example, the synthesis of 3-amino-2,5-dichlorobenzoic acid can be achieved by the reduction of 2,5-dichloro-3-nitrobenzoic acid. prepchem.com Similarly, the synthesis of 4-amino-2,5-dichlorobenzenesulfonic acid involves the sulfonation of 2,5-dichloroaniline (B50420). chemicalbook.com

The table below highlights the different structural isomers and their key identifiers.

| Compound Name | CAS Number | Molecular Formula |

| This compound | 56961-25-2 | C₇H₅Cl₂NO₂ |

| 3-Amino-2,5-dichlorobenzoic acid | N/A | C₇H₅Cl₂NO₂ |

| 4-Amino-3,5-dichlorobenzoic acid | 56961-25-2 | C₇H₅Cl₂NO₂ |

| 2,5-Dichlorobenzoic acid | 50-79-3 | C₇H₄Cl₂O₂ |

| 3,5-Dichlorobenzoic acid | 51-36-5 | C₇H₄Cl₂O₂ |

| 2,4-Dichlorobenzoic acid | 50-84-0 | C₇H₄Cl₂O₂ |

| 3,4-Dichlorobenzoic acid | 51-44-5 | C₇H₄Cl₂O₂ |

| 2-Chlorobenzoic acid | 118-91-2 | C₇H₅ClO₂ |

| 4-Amino-2,5-dichlorobenzenesulfonic acid | 88-50-6 | C₆H₅Cl₂NO₃S |

Historical Context and Evolution of Research on Chlorinated Benzoic Acids

The study of benzoic acid and its derivatives has a long history, dating back to the 16th century with the discovery of benzoic acid itself. acs.orgchemeurope.com Early industrial production methods for benzoic acid sometimes resulted in chlorinated byproducts, which spurred interest in the properties and synthesis of these compounds. chemeurope.comnewworldencyclopedia.org

The development of new synthetic methods has been a driving force in the evolution of research on chlorinated benzoic acids. The partial oxidation of toluene (B28343) is a modern, environmentally friendly method for producing benzoic acid that avoids the formation of chlorinated impurities. acs.orgchemeurope.com

Early research into the chlorination of benzoic acid identified the formation of various isomers. zenodo.org Over time, chemists developed more controlled methods for synthesizing specific chlorinated benzoic acid derivatives. This has been crucial for enabling the systematic study of their properties and for their application in various fields.

The antifungal properties of benzoic acid were discovered in 1875, leading to its use as a food preservative. acs.orgchemeurope.com This discovery highlighted the potential for modifying the benzoic acid structure to create compounds with useful biological activities. The introduction of chlorine atoms into the benzoic acid ring can further modulate these properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-2,5-dichlorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFEACDHORUZYIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)N)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Regioselective Synthesis of 4-Amino-2,5-dichlorobenzoic Acid

Regioselectivity is paramount in the synthesis of polysubstituted aromatic compounds. The directing effects of the existing substituents on the aromatic ring guide the position of incoming groups. For this compound, the key challenge lies in installing the three substituents in the desired 1,2,4,5-pattern.

Electrophilic aromatic substitution is a fundamental process for introducing halogen atoms onto a benzene (B151609) ring. In the context of synthesizing this compound, chlorination can be performed on a substituted benzoic acid precursor. The carboxyl group is a deactivating, meta-directing group, while an amino group is a strongly activating, ortho-, para-directing group. To achieve the 2,5-dichloro substitution pattern, the synthesis often starts from a precursor where the directing effects align to favor the desired isomer.

A plausible route could begin with p-dichlorobenzene, which can be carboxylated to form 2,5-dichlorobenzoic acid. chemicalbook.com Subsequent introduction of the amino group at the 4-position would require overcoming the meta-directing influence of the carboxyl group and the ortho-, para-directing influence of the chloro groups. A more common strategy involves the nitration of 2,5-dichlorobenzoic acid, followed by reduction. The nitro group, being strongly deactivating, would be directed to the position meta to the carboxyl group and ortho/para to the chloro groups, which aligns with the desired 4-position.

Another approach involves the chlorination of a pre-existing aminobenzoic acid or nitrobenzoic acid. For instance, the synthesis of the related compound 2,4-dichloro-5-sulfamoylbenzoic acid involves the sulfonation of 2,4-dichlorobenzoic acid, an electrophilic substitution reaction. google.com This highlights the use of strong activating or deactivating groups to control the regiochemistry of subsequent electrophilic additions.

| Precursor | Reagent | Product | Reference |

| p-Dichlorobenzene | Phosgene, then hydrolysis | 2,5-Dichlorobenzoic acid | chemicalbook.com |

| 2,4-Dichlorobenzoic acid | Chlorosulfonic acid | 2,4-Dichloro-5-carboxybenzenesulfonyl chloride | google.com |

The introduction of the amino group is often achieved by the reduction of a nitro group. This two-step process involves nitration of the aromatic ring followed by reduction using various reagents like tin and hydrochloric acid prepchem.com or catalytic hydrogenation.

For example, the synthesis of the isomer 3-amino-2,5-dichlorobenzoic acid proceeds via the reduction of 2,5-dichloro-3-nitrobenzoic acid. prepchem.com A similar strategy would be employed for the 4-amino isomer, starting with the nitration of 2,5-dichlorobenzoic acid.

Amide hydrolysis is a crucial reaction for converting amides into carboxylic acids. masterorganicchemistry.comyoutube.com While not a direct method for introducing an amino group, it is fundamental in synthetic routes where the carboxylic acid functionality might be temporarily masked as an amide or when the synthesis starts from an amide precursor. The hydrolysis can be catalyzed by either acid or base, typically requiring heat. masterorganicchemistry.comyoutube.comyoutube.com In acidic hydrolysis, the amine is liberated as its ammonium (B1175870) salt, while basic hydrolysis yields the carboxylate salt and the free amine. youtube.comyoutube.com

A potential, though less direct, route to introducing the amino group could involve a Hofmann, Curtius, or Schmidt rearrangement starting from a suitable benzoic acid derivative. These reactions convert a carboxylic acid derivative into a primary amine with one fewer carbon atom.

Carbonylation and carboxylation reactions provide methods for introducing the carboxylic acid group onto an aromatic ring. One documented method to produce 2,5-dichlorobenzoic acid is through the reaction of p-dichlorobenzene with phosgene, followed by hydrolysis of the resulting acyl chloride. chemicalbook.com

Another versatile method is the Sandmeyer reaction, which can convert an aromatic amine into a nitrile via a diazonium salt intermediate. scirp.org The nitrile can then be hydrolyzed to a carboxylic acid. This pathway could be envisioned starting from a dichlorinated aniline. For instance, 2,5-dichloroaniline (B50420) could be diazotized and then treated with a cyanide salt (e.g., KCN/CuCN) to yield 2,5-dichlorobenzonitrile. Subsequent hydrolysis would furnish 2,5-dichlorobenzoic acid, which could then undergo nitration and reduction to yield the final product.

Novel Synthetic Pathways and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign processes. These principles are applicable to the synthesis of this compound, focusing on catalytic methods and sustainable reaction conditions.

Catalysis plays a significant role in improving the efficiency and selectivity of organic reactions. In the synthesis of related aminobenzoic acids, metal catalysts have been employed. For instance, the preparation of 5-chloro-2-aminobenzoic acid can be achieved from 2,5-dichlorobenzoic acid using a metal catalyst in the presence of an ammonia (B1221849) source. chemicalbook.com This suggests a direct amination approach as an alternative to the traditional nitration-reduction sequence.

Catalysts such as iron trichloride (B1173362) and zinc dichloride are used in reactions like chlorosulfonation, which is a key step in the synthesis of some sulfonated benzoic acid derivatives. google.com The use of catalysts can lead to milder reaction conditions and higher yields compared to stoichiometric reagents.

| Reaction Type | Catalyst | Precursors | Product | Reference |

| Amination | Metal catalyst | 2,5-Dichlorobenzoic acid, Ammonia source | 5-Chloro-2-aminobenzoic acid | chemicalbook.com |

| Reduction of Nitroarenes | Ag/MMT | 4-Nitrophenol | 4-Aminophenol | chemicalbook.com |

| Chlorosulfonation | Sulfuric acid, FeCl₃, or ZnCl₂ | 2,4-Dichlorotoluene | 2,4-Dichloro-5-sulfonyl chloride benzoic acid | google.com |

Green chemistry principles aim to reduce the environmental impact of chemical processes. This includes the use of safer solvents, alternative energy sources, and designing reactions with high atom economy. nih.govresearchgate.net

For the synthesis of compounds like this compound, this could involve:

Alternative Solvents: Replacing hazardous organic solvents with more benign alternatives like water, ethanol (B145695), or supercritical fluids. researchgate.net For example, a method for preparing a related compound uses an aqueous pyridine (B92270) solution as the solvent. chemicalbook.com

Energy Efficiency: Employing alternative energy sources like microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov

Catalysis: As mentioned, using catalysts instead of stoichiometric reagents minimizes waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

One patent describes a process for preparing 2,4-dichloro-5-sulfamoylbenzoic acid that is highlighted as a "green synthesis route" due to fewer process steps, readily available raw materials, low pollution, and high product purity. google.com This process utilizes ethanol for purification and recrystallization. google.com Such strategies are directly relevant to improving the synthesis of this compound.

Derivatization Strategies and Functional Group Interconversions

The chemical architecture of this compound, featuring a carboxylic acid, an amino group, and two chlorine atoms on the aromatic ring, offers multiple sites for chemical modification. These transformations are essential for incorporating this scaffold into more complex molecular structures.

The carboxylic acid moiety of this compound is a prime site for derivatization through esterification and amidation reactions. These transformations are fundamental in creating a diverse array of compounds with varied applications.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods. While classic Fischer esterification using an alcohol in the presence of a strong acid catalyst is a viable option, modern coupling reagents are often employed for milder and more efficient reactions.

Amidation: The formation of an amide bond from the carboxylic acid and an amine is a cornerstone of organic synthesis. Direct amidation can be challenging and often requires activation of the carboxylic acid. researchgate.net A variety of coupling agents have been developed to facilitate this transformation under mild conditions. researchgate.netlookchemmall.com For instance, the use of (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester has been shown to be an effective coupling agent for the amidation of carboxylic acids with various amines, proceeding in good to excellent yields. lookchemmall.com Another approach involves the use of titanium tetrafluoride (TiF4) as a catalyst, which has demonstrated efficacy in the direct amidation of aromatic carboxylic acids. researchgate.net

A notable application of amidation is the synthesis of Metoclopramide, an antiemetic drug, from 4-amino-5-chloro-2-methoxybenzoic acid and N,N-diethylethane-1,2-diamine, showcasing the utility of such reactions in pharmaceutical manufacturing. researchgate.net

Table 1: Examples of Amidation Reactions and Reagents

| Carboxylic Acid | Amine | Coupling Reagent/Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Nitrobenzoic acid | Various amines | (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester | Corresponding amides | Good to excellent | lookchemmall.com |

| Benzoic acids | Benzylamine | Titanium tetrafluoride (TiF4) | N-Benzylbenzamide | Good to excellent | researchgate.net |

| 4-Amino-5-chloro-2-methoxybenzoic acid | N,N-Diethylethane-1,2-diamine | Titanium tetrafluoride (TiF4) | Metoclopramide | Not specified | researchgate.net |

The amino group of this compound provides a nucleophilic center that can be readily functionalized. This is often necessary to protect the amino group during subsequent reactions or to introduce new functionalities.

Common strategies for N-functionalization include acylation, alkylation, and the formation of carbamates. For instance, the amino group can be protected with groups like benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) to prevent its interference in subsequent chemical transformations. These protecting groups can be selectively removed under specific conditions, allowing for further manipulation of the molecule.

The two chlorine atoms on the aromatic ring of this compound are key handles for introducing molecular complexity through cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

The regioselectivity of these coupling reactions on di- or polyhalogenated substrates can often be controlled by the choice of catalyst, ligands, and reaction conditions. nih.govnih.gov In dihalogenated N-heteroarenes, halides adjacent to a nitrogen atom are typically more reactive. nih.gov However, the use of sterically hindered N-heterocyclic carbene ligands can promote cross-coupling at less conventional positions. nih.gov

For instance, in the cross-coupling of 2,4-dichloropyridines, specific ligand systems can direct the reaction to the C4 position with high selectivity. nih.gov Remarkably, ligand-free "Jeffery" conditions have been shown to enhance the C4-selectivity in Suzuki couplings of 2,4-dichloropyridine (B17371) and even enable C5-selective cross-couplings of 2,5-dichloropyridine (B42133) and 2,5-dichloropyrimidine, which is unprecedented. nih.gov This highlights the potential for selective functionalization of the chlorine atoms in this compound, although the specific application to this compound requires further investigation. The general catalytic cycle for these cross-coupling reactions typically involves oxidative addition, transmetalation, and reductive elimination steps. uwindsor.ca

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

| Substrate | Coupling Partner | Catalyst System | Key Feature | Reference |

|---|---|---|---|---|

| 2,4-Dichloropyridines | Organoboron, -zinc, -magnesium reagents | Pd / Sterically hindered NHC ligand | High selectivity for C4-coupling | nih.gov |

| 2,4-Dichloropyridine | Phenylboronic acid | Ligand-free "Jeffery" conditions | Enhanced C4-selectivity | nih.gov |

| 2,5-Dichloropyridine | Not specified | Ligand-free "Jeffery" conditions | C5-selective coupling | nih.gov |

| 2,4,7-Trichloroquinazoline | Aryl- and heteroarylboronic acids | Pd(OAc)2 / Ph3P | Regioselective C-2 arylation | nih.gov |

Scale-Up and Process Optimization in Laboratory Synthesis

Key considerations for scale-up include:

Reagent Stoichiometry and Cost: Minimizing the use of expensive reagents and optimizing the stoichiometry are critical for economic viability.

Reaction Time and Temperature: Optimizing these parameters can lead to improved yields, reduced side-product formation, and lower energy consumption.

Solvent Selection: The choice of solvent impacts reaction kinetics, solubility, and ease of product isolation. Green and recoverable solvents are increasingly favored.

Work-up and Purification: Developing efficient and scalable purification techniques, such as crystallization over chromatographic methods, is essential.

Safety and Environmental Impact: A thorough assessment of potential hazards and the development of environmentally benign procedures are paramount.

Chemical Reactivity and Mechanistic Studies

Reactivity of the Aromatic System (Electrophilic vs. Nucleophilic Aromatic Substitution)

The reactivity of the aromatic ring in 4-amino-2,5-dichlorobenzoic acid is influenced by the electronic effects of its substituents: the amino (-NH2), chloro (-Cl), and carboxylic acid (-COOH) groups. The amino group is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. libretexts.org Conversely, the chloro and carboxylic acid groups are deactivating groups, withdrawing electron density from the ring. libretexts.org This combination of activating and deactivating groups dictates the molecule's behavior in electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (SEAr):

In electrophilic aromatic substitution, an electrophile replaces an atom (typically hydrogen) on the aromatic ring. wikipedia.org The amino group's strong activating and directing effect would typically favor substitution at the positions ortho and para to it. However, in this compound, these positions are already occupied by the chloro and carboxylic acid groups. The positions open for substitution are ortho to the carboxylic acid and meta to the amino group, and ortho to one chloro and meta to the other. Due to the deactivating nature of the chloro and carboxylic acid groups, electrophilic substitution on this molecule is generally difficult. libretexts.org

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2). youtube.com

Halogenation: Introduction of a halogen atom (e.g., Cl, Br). libretexts.org

Sulfonation: Introduction of a sulfonic acid group (-SO3H). wikipedia.org

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively. wikipedia.org

The presence of the deactivating groups makes Friedel-Crafts reactions particularly challenging.

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution involves the replacement of a substituent (often a halogen) on an aromatic ring by a nucleophile. masterorganicchemistry.com This type of reaction is favored by the presence of strong electron-withdrawing groups ortho and/or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orglibretexts.org

In this compound, the two chlorine atoms are potential leaving groups. The presence of the electron-withdrawing carboxylic acid group can facilitate nucleophilic aromatic substitution. The rate of these reactions is generally enhanced by the presence of multiple electron-withdrawing groups. masterorganicchemistry.com

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a versatile functional group that can undergo a variety of reactions.

Acylation and Condensation Reactions

The carboxylic acid group of this compound can be converted into more reactive derivatives, such as acyl chlorides, which are valuable intermediates for acylation reactions. This transformation is typically achieved using reagents like thionyl chloride (SOCl2) or oxalyl chloride. The resulting acyl chloride can then react with various nucleophiles to form esters, amides, and other derivatives.

Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water. libretexts.org The carboxylic acid group of this compound can participate in condensation reactions with amines to form amides or with alcohols to form esters. libretexts.org For instance, the reaction with an amino acid would lead to the formation of a peptide bond. libretexts.org

| Reaction Type | Reagent | Product |

| Acyl Chloride Formation | Thionyl chloride (SOCl₂) | 4-Amino-2,5-dichlorobenzoyl chloride |

| Esterification | Alcohol (e.g., Methanol) | Methyl 4-amino-2,5-dichlorobenzoate |

| Amidation | Amine (e.g., Ammonia) | 4-Amino-2,5-dichlorobenzamide |

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a reaction that can occur under certain conditions. For aromatic carboxylic acids, this process is generally difficult and often requires high temperatures or specific catalysts. The presence of electron-withdrawing groups, like the chlorine atoms in this compound, can sometimes facilitate decarboxylation, although specific studies on this compound are not widely reported.

Reactions Involving the Amino Group

The amino group (-NH2) is a key functional group that imparts significant reactivity to the molecule.

Diazotization and Subsequent Transformations (e.g., Sandmeyer reactions, reduction)

The primary aromatic amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures. youtube.com This process is known as diazotization . youtube.com

The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations, most notably the Sandmeyer reaction . masterorganicchemistry.comorganic-chemistry.org In the Sandmeyer reaction, the diazonium group is replaced by a nucleophile, often with the aid of a copper(I) salt catalyst. masterorganicchemistry.comnih.gov This allows for the introduction of a wide range of substituents that are not easily introduced by direct substitution methods. organic-chemistry.org

Examples of Sandmeyer and Related Reactions:

Replacement by Halogens: Treatment with CuCl, CuBr, or KI can replace the diazonium group with -Cl, -Br, or -I, respectively. masterorganicchemistry.com

Replacement by Cyano Group: Reaction with CuCN introduces a nitrile (-CN) group. masterorganicchemistry.com

Replacement by Hydroxyl Group: Heating the diazonium salt in water leads to the formation of a phenol. scirp.org

The diazonium salt can also be reduced to replace the amino group with a hydrogen atom, effectively removing it from the aromatic ring. A common reagent for this transformation is hypophosphorous acid (H₃PO₂). masterorganicchemistry.com

| Reaction | Reagent(s) | Product |

| Diazotization | NaNO₂, HCl (0-5 °C) | 4-Carboxy-2,5-dichlorobenzenediazonium chloride |

| Sandmeyer (Chlorination) | CuCl | 2,4,5-Trichlorobenzoic acid |

| Sandmeyer (Bromination) | CuBr | 4-Bromo-2,5-dichlorobenzoic acid |

| Sandmeyer (Cyanation) | CuCN | 4-Cyano-2,5-dichlorobenzoic acid |

| Hydroxylation | H₂O, heat | 4-Hydroxy-2,5-dichlorobenzoic acid |

| Reduction | H₃PO₂ | 2,5-Dichlorobenzoic acid |

Nucleophilic Reactivity and Salt Formation

The amino group contains a lone pair of electrons on the nitrogen atom, making it nucleophilic. It can react with electrophiles, such as alkyl halides or acyl chlorides. However, the nucleophilicity of the amino group in this compound is somewhat diminished due to the electron-withdrawing effects of the chloro and carboxylic acid groups.

As a basic functional group, the amino group can react with acids to form ammonium (B1175870) salts . For example, reaction with hydrochloric acid would yield 4-carboxy-2,5-dichlorophenylammonium chloride. This salt formation increases the water solubility of the compound.

Influence of Chlorine Substituents on Aromatic Reactivity

The presence and position of chlorine atoms on the benzene (B151609) ring of this compound significantly modulate its chemical reactivity. Halogen substituents, such as chlorine, can profoundly influence the biological and chemical activity of organic compounds. researchgate.net The two chlorine atoms at the 2- and 5-positions, and the amino group at the 4-position, create a unique electronic environment that governs the molecule's interactions.

The chlorine atoms are electron-withdrawing groups, which decrease the electron density of the aromatic ring. This deactivation makes the ring less susceptible to electrophilic aromatic substitution reactions. Conversely, the amino group is a strong activating group, donating electron density to the ring, particularly at the ortho and para positions. However, in this compound, the positions ortho to the amino group are already substituted with chlorine atoms.

The interplay between the electron-withdrawing nature of the chlorine atoms and the electron-donating nature of the amino group is crucial. The electron-withdrawing effect of chlorine can increase the lipophilicity of the molecule, which can, in turn, enhance its interaction with proteins and other biological targets. researchgate.net This effect is a key consideration in the design of biologically active molecules. researchgate.neteurochlor.org

In the context of nucleophilic aromatic substitution (SNAr), the chlorine atoms can act as leaving groups, particularly when activated by an electron-withdrawing group. The regioselectivity of such reactions is influenced by the substitution pattern and electronic properties of the aromatic nucleus. mdpi.com For instance, in related compounds like 2,4-dichloroquinazolines, the chlorine at the 4-position is preferentially substituted by amine nucleophiles. mdpi.com

The reactivity of amino acids with chlorine is also dependent on their structure. sci-hub.box While this compound is not a standard amino acid, the principles of reactivity of its amino group with chlorine are relevant. The chlorination of aromatic amino acids can lead to the formation of various disinfection byproducts. mdpi.com

The following table summarizes the influence of substituents on the reactivity of related aromatic compounds.

| Compound/Substituent | Effect on Reactivity | Reference |

| Chlorine | Electron-withdrawing, deactivating for electrophilic substitution, can act as a leaving group in SNAr | researchgate.net |

| Amino Group | Electron-donating, activating for electrophilic substitution | |

| Chlorine on Quinazoline | Influences regioselectivity of SNAr reactions | mdpi.com |

| Chlorine on Phenylcarbamates | Increases inhibition of the Hill reaction | eurochlor.org |

Reaction Kinetics and Thermodynamic Considerations of Transformations

The study of reaction kinetics and thermodynamics provides quantitative insights into the transformations of this compound. While specific kinetic and thermodynamic data for this particular compound are not extensively available in the provided search results, general principles derived from related compounds can be applied.

The kinetics of chlorination of aromatic amino acids have been investigated, revealing that the reaction rates are influenced by factors such as the chlorine dosage and pH. mdpi.com For example, the degradation rate of aromatic amino acids increases significantly with higher chlorine concentrations. mdpi.com A neutral pH environment often leads to maximal reaction rates for these compounds. mdpi.com

The reaction of carboxylic acids, such as this compound, with bases is typically rapid. The neutralization reaction results in the formation of a soluble salt. chemicalbook.com The thermodynamics of this acid-base reaction favor the formation of the salt and water.

The table below presents kinetic coefficients for the chlorination of related aromatic amino acids, which can provide a comparative understanding.

| Amino Acid | CAA:CHOCl Ratio | kobs (M-1s-1) | Reference |

| Tyrosine | 1:1 | Data not specified | mdpi.com |

| Tyrosine | 1:2 | Data not specified | mdpi.com |

| Tyrosine | 1:5 | Data not specified | mdpi.com |

| Phenylalanine | 1:1 | Data not specified | mdpi.com |

| Phenylalanine | 1:2 | Data not specified | mdpi.com |

| Phenylalanine | 1:5 | Data not specified | mdpi.com |

| Tryptophan | 1:1 | Data not specified | mdpi.com |

| Tryptophan | 1:2 | Data not specified | mdpi.com |

| Tryptophan | 1:5 | Data not specified | mdpi.com |

Note: Specific kobs values were mentioned to be in Table 5 of the source, but the actual values were not present in the provided text. mdpi.com

Spectroscopic and Crystallographic Characterization Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For 4-Amino-2,5-dichlorobenzoic acid, a combination of 1D and 2D NMR techniques would provide unambiguous structural confirmation.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the aromatic ring and those of the amino and carboxylic acid groups. The aromatic region would feature two signals corresponding to the protons at the C3 and C6 positions. The proton at C6, being situated between the electron-donating amino group and an electron-withdrawing chloro group, would likely appear at a different chemical shift than the proton at C3, which is positioned between two electron-withdrawing chloro groups. The amino (-NH₂) protons typically present as a broad singlet, while the carboxylic acid (-COOH) proton also appears as a broad singlet, often at a significantly downfield chemical shift (>10 ppm).

The ¹³C NMR spectrum would display seven unique carbon signals, one for each carbon atom in the molecule, as there are no elements of symmetry. The chemical shifts are influenced by the electronic effects of the substituents (-NH₂, -Cl, -COOH). The carboxyl carbon (C=O) is expected to have the largest chemical shift, typically in the 165-185 ppm range. Carbons bonded to the electronegative chlorine atoms (C2 and C5) and the nitrogen atom (C4) would also be shifted downfield.

Predicted ¹H and ¹³C NMR Chemical Shift Ranges

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|---|

| COOH | > 10 | 165 - 185 | Broad Singlet |

| C1 | - | 120 - 130 | Singlet |

| C2 | - | 130 - 140 | Singlet |

| H3 | 7.0 - 7.5 | - | Doublet |

| C3 | - | 115 - 125 | Doublet |

| C4 | - | 145 - 155 | Singlet |

| C5 | - | 125 - 135 | Singlet |

| H6 | 6.5 - 7.0 | - | Doublet |

| C6 | - | 110 - 120 | Doublet |

Note: These are predicted values based on general principles and data for similar compounds. Actual experimental values may vary based on solvent and other conditions.

Two-dimensional NMR techniques are crucial for confirming the connectivity of atoms.

COSY (Correlation Spectroscopy): A COSY spectrum would establish the correlation between coupled protons. A cross-peak would be expected between the signals for H3 and H6, confirming their adjacent positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link the ¹H signals for H3 and H6 to their corresponding ¹³C signals, C3 and C6.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically over 2-3 bonds). Key expected correlations would include:

The H3 proton showing correlations to C1, C2, C4, and C5.

The H6 proton showing correlations to C1, C2, C4, and C5.

The amino protons potentially showing correlations to C3, C4, and C5.

These combined techniques would allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the substitution pattern of the molecule.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. Studies on related compounds like 5-amino-2-chlorobenzoic acid and various aminobenzoic acids provide a basis for predicting the spectral features of this compound. nih.govresearchgate.net

The FT-IR spectrum of this compound would be dominated by absorptions from the amino and carboxylic acid groups.

N-H Stretching: The amino group is expected to show two bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations.

O-H Stretching: The carboxylic acid O-H stretch would appear as a very broad band, typically centered around 3000 cm⁻¹, often overlapping with C-H stretching vibrations. This broadening is due to strong intermolecular hydrogen bonding.

C=O Stretching: A strong, sharp absorption band for the carbonyl (C=O) group of the carboxylic acid would be prominent in the range of 1680-1710 cm⁻¹.

Aromatic C=C and C-H Stretching: Vibrations for the aromatic ring would appear around 1450-1600 cm⁻¹ (C=C stretching) and 3000-3100 cm⁻¹ (C-H stretching).

C-Cl Stretching: Strong absorptions corresponding to the C-Cl stretching vibrations are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman spectroscopy provides complementary information to FT-IR. While polar groups like C=O often give strong IR signals, non-polar, symmetric vibrations tend to produce strong Raman signals. For this molecule, the aromatic ring vibrations, particularly the ring breathing modes, would be expected to be strong in the Raman spectrum. The C-Cl stretches would also be Raman active.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Asymmetric & Symmetric N-H Stretch | -NH₂ | 3300 - 3500 | Medium (IR) |

| O-H Stretch | -COOH | 2500 - 3300 | Broad, Strong (IR) |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium-Weak (IR, Raman) |

| C=O Stretch | -COOH | 1680 - 1710 | Strong (IR) |

| N-H Bending | -NH₂ | 1590 - 1650 | Medium-Strong (IR) |

| Aromatic C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong (IR, Raman) |

| C-O Stretch | -COOH | 1210 - 1320 | Medium (IR) |

| C-N Stretch | Ar-NH₂ | 1250 - 1360 | Medium (IR) |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information based on the fragmentation pattern of the molecule upon ionization.

For this compound (C₇H₅Cl₂NO₂), the exact molecular weight is approximately 204.97 g/mol . The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). This would result in a cluster of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1.

Upon ionization, the molecular ion would undergo fragmentation. Plausible fragmentation pathways include:

Loss of a hydroxyl radical (-OH): [M - 17]⁺

Loss of a carboxyl group (-COOH): [M - 45]⁺

Loss of a chlorine atom (-Cl): [M - 35]⁺ and [M - 37]⁺

Decarboxylation followed by loss of chlorine.

Analysis of the mass-to-charge ratio (m/z) of these fragment ions helps to piece together the molecular structure.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-amino-2-chlorobenzoic acid |

| ³⁵Cl |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

The structure of this compound is based on a central benzene (B151609) ring. The non-hydrogen atoms of the molecule are expected to be largely coplanar. nih.govnih.gov The asymmetric unit in the crystal lattice could potentially contain more than one independent molecule, which may exhibit slight conformational differences. nih.gov The geometry, including bond lengths and angles, would be consistent with standard values for substituted benzoic acids.

Table 2: Expected Bond Parameters for this compound

| Bond | Expected Length (Å) | Bond Angle | Expected Angle (°) |

|---|---|---|---|

| C-C (aromatic) | ~1.39 | C-C-C (aromatic) | ~120 |

| C-COOH | ~1.49 | C-C-COOH | ~120 |

| C-NH₂ | ~1.38 | C-C-NH₂ | ~120 |

This interactive table presents anticipated bond lengths and angles based on data from analogous structures. researchgate.net

The solid-state architecture of this compound is stabilized by a network of non-covalent interactions. mdpi.comnih.gov These interactions dictate how the individual molecules assemble into a larger, ordered crystal lattice.

Hydrogen Bonding: This is expected to be the dominant interaction. The carboxylic acid groups are likely to form strong O—H⋯O hydrogen bonds, creating classic dimeric synthons with an R²₂(8) graph-set motif. nih.gov Additionally, the amino group can act as a hydrogen bond donor, forming N—H⋯O or N—H⋯N bonds, while the carbonyl oxygen and amino nitrogen can act as acceptors. These interactions link the primary dimers into extended one-, two-, or three-dimensional networks. nih.govnih.gov

Halogen Bonding: The chlorine atoms can participate in halogen bonding, acting as electrophilic regions that can interact with nucleophilic atoms like oxygen or nitrogen from neighboring molecules.

Table 3: Potential Supramolecular Interactions in Solid-State this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | O-H (Carboxyl) | O=C (Carboxyl) | 2.6 - 2.7 |

| Hydrogen Bond | N-H (Amino) | O=C (Carboxyl) | 2.9 - 3.3 |

| Hydrogen Bond | N-H (Amino) | N (Amino) | 3.3 - 3.4 |

| Hydrogen Bond | N-H (Amino) | Cl | 3.3 - 3.4 |

This interactive table summarizes the key intermolecular forces expected to govern the crystal structure. nih.govmdpi.com

The specific arrangement of molecules in the crystal lattice, known as crystal packing, is a result of the interplay between the various supramolecular interactions. Different packing arrangements can result in polymorphism, where a compound can exist in multiple crystalline forms with distinct physical properties.

For example, the related compound p-Aminobenzoic acid is known to exist in at least two polymorphic forms, α and β, which differ in their hydrogen bonding patterns and thermodynamic stability. diva-portal.org The α-form is characterized by carboxylic acid dimers, while the β-form exhibits a catemeric (chain-like) hydrogen-bonding motif. It is plausible that this compound could also exhibit polymorphism, depending on crystallization conditions such as solvent and temperature, which influence the formation of different supramolecular synthons. diva-portal.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org The structure of this compound contains a benzene ring, which is a chromophore (light-absorbing group), substituted with an amino group (-NH₂) and a carboxyl group (-COOH), which act as auxochromes (groups that modify the absorption of the chromophore).

The expected electronic transitions for this molecule are:

π → π* Transitions: These high-intensity absorptions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring. uzh.chlibretexts.org The presence of auxochromes typically shifts these absorptions to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene.

n → π* Transitions: These lower-intensity transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen of the carbonyl group or the nitrogen of the amino group, to a π* antibonding orbital. youtube.com These transitions are often observed as shoulders on the main π → π* absorption bands.

The exact absorption maxima (λ_max_) are influenced by the solvent polarity and pH, which can affect the protonation state of the amino and carboxylic acid groups and alter the electronic distribution in the molecule.

Table 4: Principal Electronic Transitions for Aromatic Amino Acids

| Transition | Orbitals Involved | Relative Energy | Expected Region |

|---|---|---|---|

| π → π* | π (HOMO) → π* (LUMO) | High | UV (200-400 nm) |

This interactive table outlines the types of electronic transitions responsible for the UV-Vis absorption spectrum. libretexts.orglibretexts.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a principal computational method for investigating the molecular and electronic properties of chemical compounds. DFT calculations offer a balance between accuracy and computational cost, making them well-suited for studying molecules of moderate size like 4-Amino-2,5-dichlorobenzoic acid. These studies provide a theoretical framework for interpreting experimental data and predicting chemical behavior.

Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For derivatives of benzoic acid, DFT studies can elucidate the preferred conformations of the carboxylic acid and amino groups relative to the benzene (B151609) ring and the chloro substituents. The planarity of the molecule, bond lengths, bond angles, and dihedral angles are all determined to find the minimum energy structure. These geometric parameters are foundational for understanding the molecule's interactions and packing in the solid state.

While specific DFT studies detailing the optimized geometry of this compound are not abundant in the provided search results, the methodology is well-established. For similar compounds, such as 2,4-dichlorobenzoic acid, theoretical investigations using DFT have been performed to complement experimental findings. elsevierpure.com The energetics of the molecule, including its total energy and stability, are also key outputs of these calculations.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more likely to undergo chemical reactions. researchgate.netlibretexts.org For aromatic compounds, the distribution of HOMO and LUMO across the molecule can pinpoint the most probable sites for electrophilic and nucleophilic attack. nih.gov In the context of this compound, the amino group, with its lone pair of electrons, would be expected to contribute significantly to the HOMO, while the carboxylic acid group and the electron-withdrawing chlorine atoms would influence the LUMO.

| Orbital | Description | Expected Localization |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital; relates to nucleophilicity. | Primarily on the amino group and the aromatic ring. |

| LUMO | Lowest Unoccupied Molecular Orbital; relates to electrophilicity. | Primarily on the carboxylic acid group and the aromatic ring, influenced by chlorine atoms. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A smaller gap suggests higher reactivity. |

Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.demdpi.com The MESP map displays different colors on the electron density surface to represent the electrostatic potential. researchgate.net

Typically, regions of negative electrostatic potential (colored red to yellow) indicate electron-rich areas that are susceptible to electrophilic attack, such as lone pairs on oxygen or nitrogen atoms. mdpi.comresearchgate.netresearchgate.net Conversely, regions of positive electrostatic potential (colored blue) denote electron-poor areas that are prone to nucleophilic attack, often found around hydrogen atoms attached to electronegative atoms. mdpi.comresearchgate.net For this compound, the MESP would likely show a negative potential around the carbonyl oxygen of the carboxylic acid and the nitrogen of the amino group, making them sites for electrophilic interaction. The hydrogen of the carboxylic acid and the hydrogens of the amino group would exhibit a positive potential, indicating their electrophilic character. mdpi.comresearchgate.net

| Molecular Region | Expected Electrostatic Potential | Reactivity Implication |

|---|---|---|

| Carbonyl Oxygen (C=O) | Negative (Red/Yellow) | Site for electrophilic attack. |

| Amino Group (-NH2) | Negative (Red/Yellow) on Nitrogen | Site for electrophilic attack. |

| Carboxylic Acid Hydrogen (-OH) | Positive (Blue) | Site for nucleophilic attack. |

| Amino Group Hydrogens (-NH2) | Positive (Blue) | Sites for nucleophilic attack. |

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data, which helps in the detailed analysis of the vibrational modes of the molecule. nih.govresearchgate.net For related molecules like 5-amino-2-chlorobenzoic acid, DFT calculations have been successfully used to assign the vibrational modes observed in FTIR and FT-Raman spectra. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted computationally. These predictions are valuable for interpreting experimental NMR spectra and can help in the structural elucidation of the compound. While specific calculations for this compound were not found, the methodology has been applied to similar structures, such as 2,4-dichlorobenzoic acid benzamide. elsevierpure.com

Thermodynamic Property Calculations and Phase Transitions

Thermodynamic properties are essential for understanding the stability and behavior of a compound under different conditions. Experimental studies on the phase transitions of dichlorobenzoic acid isomers have been conducted. mdpi.comresearchgate.net For 2,5-dichlorobenzoic acid, the temperature and enthalpy of fusion have been determined using differential scanning calorimetry. mdpi.com

The standard molar enthalpy of formation is a key thermodynamic quantity that indicates the stability of a compound. While direct computational results for the enthalpy of formation of this compound were not specifically identified in the search results, experimental and computational studies on related compounds provide a framework for such investigations. For instance, the thermodynamic properties of phase transitions, including sublimation enthalpies, have been determined for isomers of dichlorobenzoic acid. mdpi.comresearchgate.net These experimental values can be used to benchmark and validate computational methods for predicting enthalpies of formation and reaction for this class of compounds.

Heat Capacities and Entropies

Specific thermodynamic data such as heat capacities and entropies for this compound are not extensively documented in publicly available scientific literature. Thermodynamic properties for similar but structurally distinct molecules, such as 2-aminobenzoic acid and 3-amino-2,5-dichlorobenzoic acid, have been determined and are available in resources like the NIST WebBook. nist.govnist.gov However, these values cannot be directly extrapolated to the 4-amino-2,5-dichloro isomer due to the significant influence of substituent positioning on molecular packing in the solid state and intermolecular interactions, which in turn affect heat capacity and entropy. Theoretical calculations using quantum chemical methods could provide estimates for these properties, but dedicated studies for this compound have not been identified in the surveyed literature.

Conformational Analysis and Tautomerism Studies

Detailed research focusing specifically on the conformational analysis and tautomerism of this compound is not readily found in the scientific literature. However, the molecule's structure suggests several theoretical possibilities for conformational isomers and tautomers.

Conformational flexibility in this compound would primarily arise from the rotation about the single bond connecting the carboxylic acid group to the benzene ring. The orientation of the hydroxyl group relative to the ring can define different conformers, which may have varying stabilities based on intramolecular hydrogen bonding or steric hindrance with the adjacent chlorine atom. Similarly, rotation around the C-N bond of the amino group could also lead to different spatial arrangements.

Tautomerism is also a theoretical possibility. The most significant potential tautomer would be the zwitterionic form, where the acidic proton from the carboxylic acid group is transferred to the basic amino group. This would result in a carboxylate anion and an anilinium cation within the same molecule. The equilibrium between the neutral and zwitterionic forms is highly dependent on the molecular environment, such as the solvent polarity and the solid-state crystal packing. While computational studies have explored tautomerism in related heterocyclic systems, a specific investigation into the tautomeric equilibrium of this compound has not been reported. researchgate.net

Molecular Docking and Ligand-Target Interaction Studies (non-human protein models)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. For this compound, studies have explored its potential interactions with non-human protein targets, particularly enzymes from pathogenic microorganisms, which could serve as a basis for developing new antimicrobial agents.

One important class of non-human protein targets is bacterial enzymes involved in essential metabolic pathways. For instance, β-ketoacyl-acyl carrier protein synthase III (FabH) is a crucial enzyme that initiates fatty acid biosynthesis in bacteria. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies on derivatives of aminobenzoic acid have identified this enzyme as a viable target. nih.gov Molecular docking simulations of this compound into the active site of a bacterial FabH protein would likely reveal key interactions. The amino group and the carboxylic acid group are capable of forming strong hydrogen bonds with amino acid residues in the enzyme's active site, such as serine or histidine. The dichlorinated benzene ring would be expected to form hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket. These combined interactions would determine the binding affinity and inhibitory potential of the compound.

Another relevant non-human target is O-methyltransferase A (Omt-A), an enzyme from the fungus Aspergillus flavus that is critical for the biosynthesis of aflatoxin, a potent mycotoxin. nih.gov Inhibiting this enzyme could prevent aflatoxin contamination in crops. Docking studies with Omt-A from Aspergillus flavus have shown that small molecules can effectively bind to its active site. nih.gov this compound, as a potential ligand, could be modeled to explore its binding mode and affinity within the Omt-A active site, guiding the design of potential aflatoxin inhibitors.

Quantum Chemical Descriptors and Structure-Activity Relationship (SAR) Modeling (non-clinical)

Quantum chemical descriptors are numerical values derived from the molecular structure that quantify various electronic and steric properties. These descriptors are fundamental to Quantitative Structure-Activity Relationship (QSAR) modeling, which seeks to correlate a compound's structure with its biological activity. nih.gov For this compound, several key descriptors can be computed to predict its behavior in non-clinical contexts, such as its potential as an antibacterial agent.

A QSAR study on a series of benzoylaminobenzoic acid derivatives targeting the bacterial enzyme FabH found that inhibitory activity was positively correlated with properties like hydrophobicity, molar refractivity, and aromaticity. nih.gov The study highlighted that increased hydrophobicity was conducive to higher activity. nih.gov

Computed descriptors for this compound provide insight into these properties. The predicted octanol-water partition coefficient (XLogP3) is a measure of hydrophobicity. Other important descriptors include the number of hydrogen bond donors and acceptors, which influence ligand-receptor interactions, and the polar surface area (PSA), which relates to a molecule's permeability.

Below is a table of theoretically computed descriptors for this compound.

| Descriptor | Value | Source |

| Molecular Weight | 206.03 g/mol | sigmaaldrich.com |

| XLogP3 | 2.6 | nih.gov |

| Hydrogen Bond Donors | 2 | nih.gov |

| Hydrogen Bond Acceptors | 2 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Polar Surface Area | 63.3 Ų | nih.gov |

| Monoisotopic Mass | 204.9697338 Da | nih.gov |

These descriptors are invaluable for building SAR models. For example, in a non-clinical model predicting antibacterial activity, the hydrophobicity (XLogP3 of 2.6) and the presence of both hydrogen bond donors (the -NH₂ and -COOH groups) and acceptors (the oxygen and nitrogen atoms) in this compound would be key parameters in determining its potential efficacy against bacterial targets like Staphylococcus aureus or Escherichia coli. nih.gov Such models are crucial for prioritizing compounds for synthesis and further testing, thereby accelerating the discovery of new therapeutic agents.

Biological Activity Studies Non Human and Mechanistic Focus

Mechanistic Investigations of Action in Plant Systems

The herbicidal activity of chlorinated benzoic acid derivatives is primarily attributed to their ability to interfere with crucial plant physiological processes, particularly those regulated by hormones.

Auxin Mimicry

Benzoic acid herbicides, the chemical class to which 4-Amino-2,5-dichlorobenzoic acid belongs, are recognized as synthetic auxins or auxin mimics. orst.eduresearchgate.net These compounds structurally resemble the natural plant hormone indole-3-acetic acid (IAA) and can, therefore, bind to auxin receptors in plant cells. nih.gov This binding initiates a cascade of events that disrupts normal hormonal balance. nih.gov While natural auxin at low concentrations regulates various aspects of growth, the high stability and persistence of synthetic auxins lead to an uncontrolled and prolonged hormonal response. nih.gov This results in abnormal growth patterns, such as epinasty (twisting and curling of stems and leaves), and uncontrolled tissue elongation, ultimately leading to plant death. researchgate.net

The herbicidal action of Chloramben (3-amino-2,5-dichlorobenzoic acid) is consistent with this mode of action, as it inhibits root development in seedlings and causes fatal bending and distortion as they emerge from the soil. orst.edu Given its structural similarity, this compound is presumed to act via a similar auxin-mimicking mechanism, though specific binding studies on this isomer are not extensively documented.

Cellulose (B213188) Biosynthesis Inhibition

There is currently no significant evidence to suggest that this compound or its isomer Chloramben act as primary inhibitors of cellulose biosynthesis. Herbicides that target cellulose synthesis, such as isoxaben (B1672637) and dichlobenil, belong to different chemical classes and have distinct modes of action that directly interfere with the cellulose synthase (CESA) complex in the plant cell wall. researchgate.netnih.gov While auxin herbicides can indirectly affect cell wall properties by promoting uncontrolled cell elongation, their primary target is the hormonal signaling pathway, not the cellulose synthesis machinery itself. nih.gov

The primary mechanism by which auxin-mimic herbicides like the aminodichlorobenzoic acid family regulate—or more accurately, dysregulate—plant growth is through the disruption of auxin-mediated gene expression. nih.gov In a healthy plant, Aux/IAA repressor proteins control the activity of auxin response factors (ARFs), which are transcription factors that regulate genes involved in growth and development. The binding of natural auxin (IAA) to its receptor, such as the TIR1 protein, marks the Aux/IAA repressors for degradation, allowing ARFs to activate gene transcription. nih.gov

Synthetic auxins like Chloramben hijack this system. orst.edunih.gov They bind to the auxin co-receptor complex, causing the continuous degradation of Aux/IAA repressors. nih.gov This leads to the persistent and unregulated activation of auxin-responsive genes, resulting in the phytotoxic symptoms of uncontrolled cell division and elongation, tissue damage, and eventual plant death. orst.eduresearchgate.net The selectivity observed between different plant species, such as the tolerance of soybeans versus the susceptibility of barley to Chloramben, is often related to differences in the rate of translocation and metabolism of the herbicide within the plant. orst.edu

Biotransformation and Metabolic Pathways in Plants and Microorganisms

Plants and microorganisms have evolved detoxification pathways to metabolize xenobiotic compounds like herbicides. For aminodichlorobenzoic acids, these pathways primarily involve conjugation and enzymatic degradation.

A primary detoxification mechanism for Chloramben (3-Amino-2,5-dichlorobenzoic acid) in both tolerant and susceptible plants is its rapid conjugation with sugars. nih.gov Research has identified two major conjugates formed in various plant species.

One significant metabolite is the N-glucoside, specifically 3-amino-2,5-dichlorobenzoyl-N-glucoside . nih.gov This conjugate is formed when a glucose molecule attaches to the amino group of the herbicide. The enzyme responsible, isolated from soybeans, is specific for uridine (B1682114) diphosphate-5'-glucose (UDPG). nih.gov The formation of this stable and immobile N-glucoside is considered a major detoxification pathway, as it sequesters the herbicide in a non-toxic form. orst.edunih.gov

Another identified metabolite is a glucose ester, α-D-glucosyl 3-amino-2,5-dichlorobenzoate . epa.gov In this conjugate, glucose is attached to the carboxylic acid group of the herbicide. Studies suggest that the relative levels of the N-glucoside, the glucose ester, and bound residues are key factors determining the phytotoxicity and selectivity of Chloramben. epa.gov It is plausible that this compound undergoes similar conjugation reactions via its amino and carboxyl functional groups as a means of detoxification in plant tissues.

| Parent Compound | Conjugation Type | Resulting Metabolite | Plant Species Observed In | Significance |

|---|---|---|---|---|

| 3-Amino-2,5-dichlorobenzoic acid (Chloramben) | N-Glucosylation | 3-amino-2,5-dichlorobenzoyl-N-glucoside | Soybean, Barley, Beet, Tomato, Cucumber nih.gov | Major detoxification mechanism; stable and immobile conjugate. nih.gov |

| 3-Amino-2,5-dichlorobenzoic acid (Chloramben) | Glucose Esterification | α-D-glucosyl 3-amino-2,5-dichlorobenzoate | Giant Foxtail, Barley epa.gov | Factor in phytotoxicity and selectivity. epa.gov |

Soil microorganisms play a crucial role in the environmental degradation of chlorobenzoic acid herbicides. nih.gov The rate of microbial breakdown is influenced by factors such as soil moisture, temperature, and organic matter content. nih.gov While specific enzymatic pathways for this compound are not detailed, the degradation of related compounds provides insight.

Fungi, particularly white-rot fungi, are known to secrete powerful extracellular enzymes capable of degrading complex organic pollutants, including pesticides. researchgate.net Key enzyme families involved in these processes include:

Cytochrome P450 monooxygenases: These enzymes are produced by various fungi like Aspergillus niger and Phanerochaete chrysosporium and are instrumental in the detoxification of a wide range of xenobiotics. researchgate.net

Hydrolases: This broad class of enzymes cleaves chemical bonds by adding water. Amidase enzymes, a type of hydrolase, are known to convert chlorinated benzamides to their corresponding benzoic acids. researchgate.net

Oxidoreductases (e.g., Laccases, Peroxidases): These enzymes, particularly from lignin-degrading fungi, catalyze oxidative reactions that can initiate the breakdown of aromatic rings. researchgate.net

Bacterial degradation is also significant. The primary pathway for Chloramben degradation in soil appears to be microbially-mediated decarboxylation, which removes the carboxylic acid group. nih.govepa.gov Dioxygenase enzymes in bacteria are also critical for cleaving the aromatic ring of chlorinated benzoic acids, often leading to intermediates like chlorocatechols. researchgate.net

The biotransformation of Chloramben (3-Amino-2,5-dichlorobenzoic acid) in plants and the environment leads to several identifiable metabolites. The elucidation of these routes helps explain its detoxification in tolerant species and its degradation in the environment.

In plants , the main biotransformation route is conjugation, effectively inactivating the herbicide. The primary identified metabolites are the N-glucoside and the glucose ester, as detailed in section 6.2.1. nih.govepa.gov These conjugation reactions prevent the parent molecule from interfering with the plant's auxin signaling pathways. orst.edu

In soil and microbial systems , the metabolic pathway appears to involve degradation rather than just conjugation. A slow but significant pathway is decarboxylation, where microorganisms remove the carboxyl group from the benzene (B151609) ring. epa.gov Another potential route involves the activity of dioxygenase enzymes, which can hydroxylate the ring and lead to ring cleavage, breaking down the herbicide into smaller, aliphatic compounds. researchgate.net For instance, the degradation of 2,5-dichlorobenzoic acid has been shown to proceed through the formation of 4-chlorocatechol. researchgate.net

| Parent Compound | System | Metabolic Pathway | Identified Metabolites/Products |

|---|---|---|---|

| 3-Amino-2,5-dichlorobenzoic acid (Chloramben) | Plants | Conjugation (Detoxification) | 3-amino-2,5-dichlorobenzoyl-N-glucoside nih.gov |

| 3-Amino-2,5-dichlorobenzoic acid (Chloramben) | Plants | Conjugation (Detoxification) | α-D-glucosyl 3-amino-2,5-dichlorobenzoate epa.gov |

| 3-Amino-2,5-dichlorobenzoic acid (Chloramben) | Soil Microorganisms | Degradation | Products of decarboxylation epa.gov |

| 2,5-Dichlorobenzoic acid | Bacteria | Degradation (Dioxygenase action) | 4-Chlorocatechol researchgate.net |

Enzyme Inhibition Studies in Non-Human Biological Systems

Scientific investigation into the specific inhibitory effects of this compound on microbial enzymes is not extensively documented in publicly available research. While broader studies on aminobenzoic acid derivatives exist, detailed enzymatic inhibition data for this particular dichlorinated compound remains limited.

In Vitro Inhibition of Microbial Enzymes

Comprehensive studies detailing the in vitro inhibition of specific microbial enzymes by this compound are not readily found in the current scientific literature. Research on the antimicrobial properties of related aminobenzoic acid derivatives sometimes suggests potential mechanisms of action that could involve enzyme inhibition; however, data pinpointing the precise molecular targets and inhibitory concentrations (e.g., IC₅₀ values) for this compound against specific microbial enzymes are not available.

Structure-Function Relationships with Non-Mammalian Enzyme Targets

The relationship between the structural features of this compound (the amino group and chlorine atoms at positions 2 and 5 of the benzoic acid ring) and its potential interaction with non-mammalian enzyme targets has not been the subject of detailed published studies. Structure-activity relationship (SAR) analyses for this compound, which would elucidate how its specific chemical structure contributes to any inhibitory activity against non-mammalian enzymes, are not available in the scientific literature.

Molecular Interactions with Specific Receptors or Biomolecules in Non-Human Models

There is a lack of specific research on the molecular interactions of this compound with receptors or other biomolecules in non-human models. While studies on other aminobenzoic acid derivatives have explored their binding to various biological molecules, specific data from techniques such as X-ray crystallography, NMR spectroscopy, or computational modeling that would define the binding mode and affinity of this compound to a non-human target are not present in the available literature.

Environmental Fate and Degradation Pathways

Abiotic Degradation Mechanisms

No specific studies were identified that investigate the abiotic degradation mechanisms of 4-Amino-2,5-dichlorobenzoic acid.

Photolytic Degradation Pathways

There is no available research detailing the photolytic degradation pathways of this compound. The specific byproducts, quantum yield, and the influence of environmental factors such as pH and sensitizers on its photodegradation have not been documented.

Biotic Degradation Pathways in Environmental Compartments

No peer-reviewed studies focusing on the biotic degradation of this compound were found.

Microbial Degradation in Soil and Water Systems

There is no specific information on the microbial degradation of this compound. Research has been conducted on the microbial breakdown of related compounds, such as 2,5-dichlorobenzoic acid by organisms like Pseudomonas stutzeri, but these pathways cannot be assumed for the 4-amino substituted isomer. The specific microorganisms, enzymatic pathways, and metabolites involved in the degradation of this compound remain uninvestigated.

Phytoremediation Potential and Plant Uptake Studies

No studies concerning the phytoremediation potential or the uptake of this compound by plants have been published. Research into whether plants can absorb, translocate, or metabolize this specific compound has not been conducted.

Persistence and Environmental Half-Life Studies (mechanistic focus)

Specific data on the persistence and environmental half-life of this compound are not available. Consequently, no mechanistic studies focusing on the factors that govern its persistence in various environmental compartments (soil, water, sediment) have been documented.

Identification and Characterization of Environmental Transformation Products

Extensive research on the environmental fate and degradation pathways of This compound is limited. Scientific literature does not currently provide a comprehensive profile of its specific environmental transformation products. However, significant research has been conducted on its structural isomer, 3-Amino-2,5-dichlorobenzoic acid , a widely known herbicide commonly referred to as Chloramben . The findings related to Chloramben offer valuable insights into the potential environmental behavior of chlorinated aminobenzoic acids. The following data, therefore, pertains to the transformation products identified from studies on Chloramben (3-Amino-2,5-dichlorobenzoic acid).

The degradation of Chloramben in the environment is influenced by several factors, including microbial activity in soil, exposure to sunlight in water, and metabolic processes within plants. nih.govorst.edu These processes lead to the formation of various transformation products.

In plant systems, a primary metabolic pathway for Chloramben involves conjugation with glucose. orst.edu Studies have identified two major conjugates: an N-glucoside formed at the amino group and a glucose ester formed at the carboxylic acid group. researchgate.net Specifically, the glucose ester has been identified as alpha-D-glucosyl 3-amino-2,5-dichloro benzoate. The formation of these conjugates, along with other methanol-soluble and bound insoluble residues, is a key mechanism in the metabolism of Chloramben by plants. nih.gov

Microbial degradation in soil is another significant pathway for the dissipation of Chloramben. While the breakdown can be slow, studies have indicated that decarboxylation, the removal of the carboxyl group, is a potential transformation process. nih.gov This would theoretically lead to the formation of 2,5-dichloroaniline (B50420). The rate of microbial degradation is influenced by soil conditions such as organic matter content, temperature, and moisture. nih.govepa.gov

In aquatic environments, photodegradation plays a crucial role in the transformation of Chloramben. nih.govorst.edu When exposed to ultraviolet (UV) light in aqueous solutions, Chloramben can undergo reductive dehalogenation. nih.gov This process involves the removal of chlorine atoms from the benzene (B151609) ring. The primary photodegradation product identified is 3-amino-5-chlorobenzoic acid, resulting from the removal of the chlorine atom at the 2-position. nih.gov Trace amounts of the fully dehalogenated product, 3-aminobenzoic acid, have also been observed. nih.gov This process is accompanied by the release of inorganic chloride ions into the solution. nih.gov

The table below summarizes the identified environmental transformation products of 3-Amino-2,5-dichlorobenzoic acid (Chloramben).

Interactive Data Table: Environmental Transformation Products of 3-Amino-2,5-dichlorobenzoic acid (Chloramben)

| Transformation Product | Parent Compound | Environmental Matrix | Degradation Pathway | Method of Identification | Reference(s) |

| N-glucosyl 3-amino-2,5-dichlorobenzoate | 3-Amino-2,5-dichlorobenzoic acid | Plants | Metabolism | Not Specified | researchgate.net |

| alpha-D-glucosyl 3-amino-2,5-dichloro benzoate | 3-Amino-2,5-dichlorobenzoic acid | Plants | Metabolism | Not Specified | researchgate.net |

| Methanol-soluble conjugates | 3-Amino-2,5-dichlorobenzoic acid | Plants | Metabolism | Not Specified | nih.gov |

| Bound insoluble residues | 3-Amino-2,5-dichlorobenzoic acid | Plants | Metabolism | Not Specified | nih.gov |

| 2,5-dichloroaniline | 3-Amino-2,5-dichlorobenzoic acid | Soil | Microbial Degradation (Decarboxylation) | Inferred from pathway | nih.gov |

| 3-amino-5-chlorobenzoic acid | 3-Amino-2,5-dichlorobenzoic acid | Water | Photodegradation (Reductive Dehalogenation) | UV Irradiation Studies | nih.gov |

| 3-aminobenzoic acid | 3-Amino-2,5-dichlorobenzoic acid | Water | Photodegradation (Reductive Dehalogenation) | UV Irradiation Studies | nih.gov |

| Inorganic chloride ions | 3-Amino-2,5-dichlorobenzoic acid | Water | Photodegradation | Not Specified | nih.gov |

Advanced Analytical Methodologies for Environmental and Material Characterization

Chromatographic Techniques for Trace Level Determination

Chromatography is a cornerstone for the separation and analysis of complex mixtures. For a compound like 4-Amino-2,5-dichlorobenzoic acid, both gas and liquid chromatography, coupled with mass spectrometry, offer the high sensitivity and selectivity required for trace-level analysis.

Due to its low volatility, this compound requires a derivatization step to convert it into a more volatile form suitable for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The polar nature of the amino and carboxylic acid functional groups must be addressed to improve chromatographic behavior. sigmaaldrich.com Silylation is a common derivatization technique where active hydrogens on these functional groups are replaced with a nonpolar moiety, such as a tert-butyldimethylsilyl (TBDMS) group using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.com Another approach involves methylation of the carboxylic acid group, for instance, using diazomethane. This was demonstrated in the GC-MS analysis of the structurally similar 3,5-dichlorobenzoic acid, a metabolite of MDL 72,222. nih.gov